molecular formula C14H15BrClN3 B5221482 N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride

N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride

Cat. No. B5221482
M. Wt: 340.64 g/mol
InChI Key: RZHIOKWUSCAKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinazolinamines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. The compound has also been shown to induce DNA damage and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. The compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress. In addition, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to affect various physiological processes, including cell cycle progression and angiogenesis.

Advantages and Limitations for Lab Experiments

N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. The compound has also been shown to have potent anticancer activity against various cancer cell lines. However, there are also some limitations to using N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its biological effects.

Future Directions

There are several future directions for the research on N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential applications in combination therapy with other anticancer agents. Furthermore, the elucidation of the compound's mechanism of action and its effects on various signaling pathways could provide insights into its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride involves the reaction of 6-bromo-4-quinazolinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via N-allylation of the amine group, followed by quinazoline ring closure to form the desired product. The purity and yield of the product can be improved by recrystallization and column chromatography.

Scientific Research Applications

N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anticancer effect through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition to cancer therapy, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has also been investigated for its antimicrobial and anti-inflammatory activities.

properties

IUPAC Name

6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h3-6,9-10H,1-2,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIOKWUSCAKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC=NC2=C1C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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